molecular formula C11H10N2O2 B185349 2-(3-formyl-1H-indol-1-yl)acetamide CAS No. 312973-43-6

2-(3-formyl-1H-indol-1-yl)acetamide

Cat. No. B185349
CAS RN: 312973-43-6
M. Wt: 202.21 g/mol
InChI Key: KQYKQOCNLKRGIM-UHFFFAOYSA-N
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Description

2-(3-formyl-1H-indol-1-yl)acetamide (FIA) is an indole-based compound that is widely used in scientific research due to its unique properties. FIA has a wide range of applications in the fields of biochemistry and physiology, including its use as an inhibitor of enzymes, a substrate in biochemical assays, and a potential drug target. FIA is also known to have anti-inflammatory, antioxidant, and antifungal effects.

Scientific Research Applications

Cancer Treatment Research

Indole derivatives have been increasingly recognized for their potential in treating various types of cancer. They can act on cancer cells through different mechanisms, such as apoptosis induction, cell cycle arrest, or inhibition of metastasis. The specific compound “2-(3-formyl-1H-indol-1-yl)acetamide” may be studied for similar applications due to its structural similarity to other active indole compounds .

Antimicrobial Activity

Indoles are known to exhibit antimicrobial properties against a range of pathogens. Research into “2-(3-formyl-1H-indol-1-yl)acetamide” could explore its efficacy as an antimicrobial agent, potentially leading to new treatments for bacterial, fungal, or viral infections .

Neurological Disorders

Some indole derivatives have shown promise in the treatment of neurological disorders. The compound could be investigated for its effects on neurodegenerative diseases or as a modulator of neurotransmitter systems .

Plant Growth Regulation

Indole-3-acetic acid is a well-known plant hormone derived from tryptophan degradation. Derivatives like “2-(3-formyl-1H-indol-1-yl)acetamide” might be researched for their potential to influence plant growth and development .

Metabolic Disease Research

Indole derivatives have been studied for their inhibitory activity against enzymes like α-glucosidase, which is relevant in the context of metabolic diseases such as diabetes. This compound could be part of research efforts aimed at finding new treatments or management strategies for these conditions .

Proteomics Research

As a proteomics research tool, “2-(3-formyl-1H-indol-1-yl)acetamide” can be used to study protein interactions, modifications, and functions. It may serve as a building block in the synthesis of more complex molecules for this purpose .

properties

IUPAC Name

2-(3-formylindol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-11(15)6-13-5-8(7-14)9-3-1-2-4-10(9)13/h1-5,7H,6H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYKQOCNLKRGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356127
Record name 2-(3-formyl-1H-indol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-formyl-1H-indol-1-yl)acetamide

CAS RN

312973-43-6
Record name 2-(3-formyl-1H-indol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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